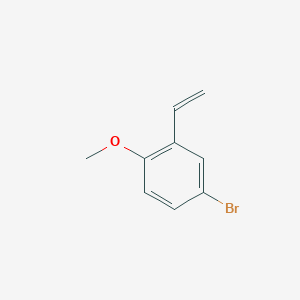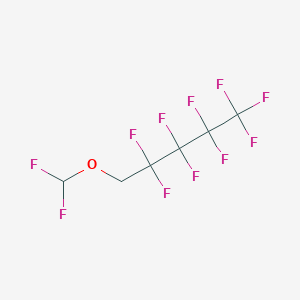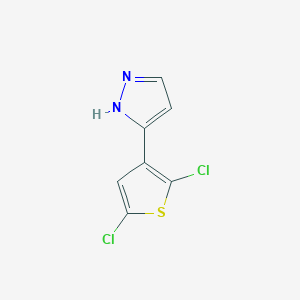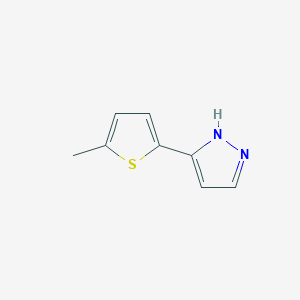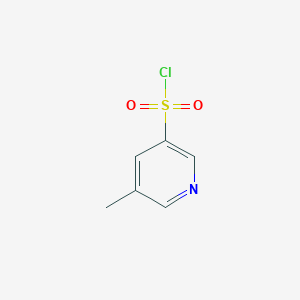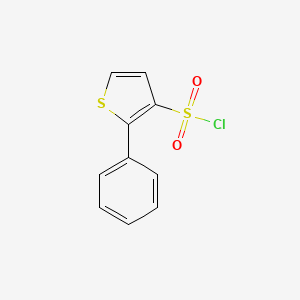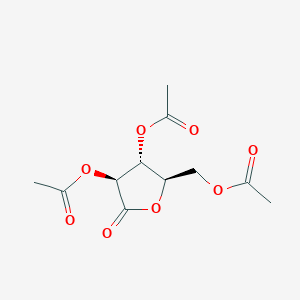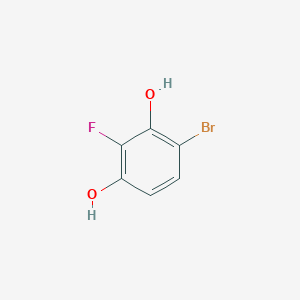
4-Bromo-2-fluororesorcinol
Overview
Description
4-Bromo-2-fluororesorcinol is a chemical compound widely used in scientific research. It is a derivative of resorcinol, a phenolic compound, and has a unique chemical structure that makes it useful for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluororesorcinol is not fully understood. However, it is believed that the compound reacts with ROS, leading to the production of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. This property makes 4-Bromo-2-fluororesorcinol a valuable tool for the detection of ROS in cells and tissues.
Biochemical and Physiological Effects:
4-Bromo-2-fluororesorcinol has no known significant biochemical or physiological effects. It is not toxic to cells at the concentrations used in scientific research. However, the compound should be handled with care, as it is a hazardous material.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-fluororesorcinol in lab experiments include its high sensitivity and selectivity for ROS detection, its ease of use, and its compatibility with various experimental conditions. However, the limitations include its high cost, its potential for photobleaching, and its limited stability in solution.
Future Directions
There are several future directions for the use of 4-Bromo-2-fluororesorcinol in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-Bromo-2-fluororesorcinol for the detection of other molecules, such as reactive nitrogen species (RNS). Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the use of 4-Bromo-2-fluororesorcinol in the development of new drugs and therapeutics is an exciting area of research.
Conclusion:
In conclusion, 4-Bromo-2-fluororesorcinol is a valuable compound in scientific research due to its unique chemical structure and properties. Its use as a fluorescent probe for the detection of ROS has led to significant advances in the understanding of oxidative stress and its role in various diseases. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
4-Bromo-2-fluororesorcinol has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It is also used as a precursor for the synthesis of other compounds, such as resorufin, which is used as a fluorescent probe for the detection of hydrogen peroxide. Additionally, 4-Bromo-2-fluororesorcinol is used in the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
4-bromo-2-fluorobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBFVVVPUQQHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluororesorcinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



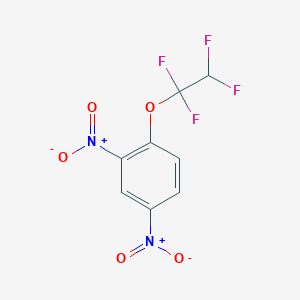

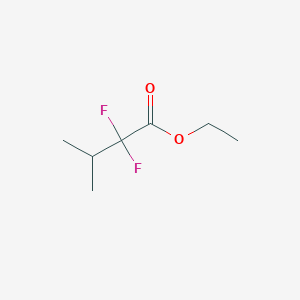

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)

